molecular formula C7H12N4O3S B12979983 N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide

N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide

Cat. No.: B12979983
M. Wt: 232.26 g/mol
InChI Key: CSOFODJZFCSLLW-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carboxamide group, making it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrazole derivatives .

Scientific Research Applications

N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals .

Properties

Molecular Formula

C7H12N4O3S

Molecular Weight

232.26 g/mol

IUPAC Name

N,N,2-trimethyl-5-sulfamoylpyrazole-3-carboxamide

InChI

InChI=1S/C7H12N4O3S/c1-10(2)7(12)5-4-6(9-11(5)3)15(8,13)14/h4H,1-3H3,(H2,8,13,14)

InChI Key

CSOFODJZFCSLLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)S(=O)(=O)N)C(=O)N(C)C

Origin of Product

United States

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